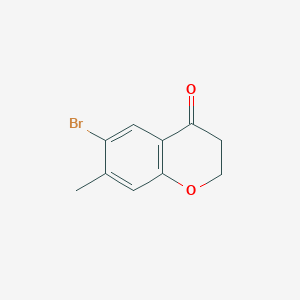

6-Bromo-7-methylchroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVBOJVMMUTCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=O)CCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173381-62-9 | |

| Record name | 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-7-methylchroman-4-one chemical properties

An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound featuring a chromanone core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] The presence of a bromine atom at the C6 position and a methyl group at the C7 position provides specific electronic and steric properties, making it a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, its reactivity, and its potential applications for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

The unique arrangement of the bromo and methyl substituents on the chromanone framework is pivotal, influencing its reactivity and potential biological interactions.

Nomenclature and Chemical Identifiers

Core Structural Features

The structure consists of a benzene ring fused to a dihydropyran ring, which contains a ketone at the 4-position. The aromatic ring is substituted with a bromine atom and a methyl group.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.084 g/mol | [5][6] |

| Exact Mass | 239.97859 Da | [5] |

| Appearance | Off-white solid | [4] |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Complexity | 217 |[5] |

Spectroscopic Characterization (Anticipated)

While specific spectra for this exact compound are proprietary to suppliers, its structure allows for a confident prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the compound following synthesis or purchase.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The aromatic region should display two singlets (or narrow doublets due to meta-coupling) for the protons at the C5 and C8 positions. The methyl group protons (C7-CH₃) will appear as a singlet in the aromatic methyl region (~2.2-2.5 ppm). The two methylene groups of the dihydropyran ring (C2-H₂ and C3-H₂) will present as two distinct triplets around 4.5 ppm and 2.8 ppm, respectively, due to their coupling with each other.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon (C4) will be the most downfield signal (~190-195 ppm). Aromatic carbons will appear in the ~110-160 ppm range, and the aliphatic carbons of the methyl and two methylene groups will be observed in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680 cm⁻¹ characteristic of the conjugated ketone (C=O) stretching vibration. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and the M+2 peak will appear with an approximate 1:1 intensity ratio, which is a definitive indicator of bromine's presence.

Synthesis and Purification

The synthesis of this compound is typically achieved through an intramolecular cyclization of a substituted phenol precursor. This method is efficient and provides a reliable route to the target molecule.

Retrosynthetic Analysis

The key disconnection is the ether linkage of the dihydropyran ring, which points to an intramolecular Williamson ether synthesis. This reveals a chloropropanoyl-substituted phenol as the immediate precursor, which can be derived from 4-bromo-3-methylphenol.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is based on a reported synthetic route and is designed for high yield and purity.[5]

Step 1: Friedel-Crafts Acylation of 4-Bromo-3-methylphenol

-

To a cooled (0 °C) and stirred solution of 4-bromo-3-methylphenol in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃) portion-wise.

-

Slowly add 3-chloropropionyl chloride to the mixture. The causality here is the generation of an acylium ion, which then attacks the electron-rich phenol ring. The reaction is directed ortho to the hydroxyl group due to its strong activating effect.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it over ice and acidifying with HCl to dissolve the aluminum salts.

-

Extract the product, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in ethanol.

-

Add a mild base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group, forming a phenoxide.

-

This phenoxide then acts as a nucleophile, displacing the chloride on the propyl chain via an intramolecular Sₙ2 reaction to form the dihydropyran ring.

-

Stir the reaction at room temperature for approximately 20 hours.[5]

-

Monitor the reaction by TLC. Upon completion, filter off the base, and remove the solvent in vacuo.

-

Purify the resulting this compound by column chromatography or recrystallization.

Chemical Reactivity and Derivatization Potential

The structure of this compound offers several sites for chemical modification, making it an excellent scaffold for building molecular libraries.

Caption: Key reactivity sites on the this compound scaffold.

-

Reactions at the Aryl Bromide (C6): The C-Br bond is the most versatile handle for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

-

Reactions at the Carbonyl Group (C4): The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[9] This alcohol can be further functionalized or eliminated. The ketone can also participate in condensation reactions (e.g., aldol) or serve as a site for the introduction of nucleophiles.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution. The existing substituents (ether oxygen, methyl, and bromo groups) direct incoming electrophiles, although harsh conditions may be required due to the deactivating effect of the bromine and acyl group.[1]

Applications in Medicinal Chemistry and Drug Discovery

The chroman-4-one core is a cornerstone in the development of new drugs due to its favorable pharmacological properties.[2]

-

Scaffold for Enzyme Inhibitors: Substituted chromanones have been extensively studied as enzyme inhibitors. For instance, various derivatives have shown potent and selective inhibitory activity against Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders like Parkinson's and Huntington's disease.[9] The development of such inhibitors is a critical step toward new therapeutic strategies for these conditions.

-

Versatile Intermediate: this compound serves as a key intermediate for creating diverse chemical libraries. By leveraging the reactivity of the C6-bromo position, chemists can rapidly generate a wide range of analogues to screen for biological activity against various targets, including kinases, ion channels, and nuclear receptors.[3] A related compound, (R)-7-Bromo-6-methylchroman-4-amine, has shown potential anti-inflammatory and antioxidant properties, highlighting the therapeutic promise of this chemical class.[10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Table 2: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

| Precautionary Statement | P101: If medical advice is needed, have product container or label at hand |[3] |

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[11][12]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5][6][11][12] Keep away from incompatible materials. The recommended storage condition is at room temperature.[5][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- This compound - LookChem. [Link]

- This compound | CAS#:173381-62-9 | Chemsrc. [Link]

- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [Link]

- 6-BROMO-4-CHROMANONE SDS - XiXisys. [Link]

- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical use - EJNMMI Radiopharmacy and Chemistry. [Link]

- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [Link]

- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [Link]

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [Link]

- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [Link]

- 6-Bromo-7-methoxy-4-methylcoumarin - SpectraBase. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [Link]

- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. [Link]

- 111 Problem Solving Determining Molecular Structure

- 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry - YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. make-chem.com [make-chem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]

- 7. 173381-62-9|this compound|BLD Pharm [bldpharm.com]

- 8. rndmate.com [rndmate.com]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy (R)-7-Bromo-6-methylchroman-4-amine [smolecule.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE [xixisys.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-7-methylchroman-4-one

Introduction

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The tailored substitution on this heterocyclic system allows for the fine-tuning of pharmacological properties, making each derivative a unique subject of study. This guide focuses on a specific analogue, 6-bromo-7-methylchroman-4-one, a key synthetic intermediate whose unambiguous structural verification is paramount for its progression in research and development pipelines.

The presence of positional isomers, such as 8-bromo-7-methylchroman-4-one, which can arise during synthesis, necessitates a rigorous and multi-faceted analytical approach. A mistake in structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This document provides a comprehensive, field-proven workflow for the definitive structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Our approach is designed to be a self-validating system, where each piece of analytical data corroborates the others to build an unshakeable structural hypothesis.

Section 1: Molecular Formula and Isotopic Signature by High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing any new compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is the method of choice. ESI is crucial as it minimizes in-source fragmentation, providing a clean signal for the molecular ion, typically as a protonated species [M+H]⁺.[3] For this compound, the presence of a bromine atom provides a decisive validation point: a characteristic isotopic pattern of two peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, stemming from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The high-resolution capability of the instrument allows for mass measurement with sub-ppm accuracy.

Data Presentation: Expected HRMS Data

The expected data provides a two-fold confirmation: the exact mass verifies the elemental formula, and the isotopic pattern confirms the presence of one bromine atom.

| Ion Species | Calculated m/z | Elemental Composition |

| [M(⁷⁹Br)+H]⁺ | 240.9918 | C₁₀H₁₀⁷⁹BrO₂ |

| [M(⁸¹Br)+H]⁺ | 242.9898 | C₁₀H₁₀⁸¹BrO₂ |

Table 1: Predicted high-resolution mass data and elemental composition for the protonated molecular ion of this compound.

Section 2: Functional Group Identification by Infrared (IR) Spectroscopy

Expertise & Experience: Before delving into complex connectivity, a rapid confirmation of key functional groups is essential. Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for this purpose. For a chroman-4-one derivative, the most telling absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch. Additionally, absorptions for aromatic C=C bonds and C-H bonds will confirm the core structure.[5][6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretch | 1670 - 1690 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1550 - 1600 | Medium to Strong |

| C-H (sp² Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (sp³ Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C-O (Aryl Ether) | Stretch | 1200 - 1270 | Strong |

Table 2: Key infrared absorption frequencies for the functional groups in this compound.

Section 3: Definitive Structure Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece the molecular puzzle together logically and unambiguously.

Logical Workflow for NMR Analysis

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

¹H and ¹³C NMR: The Foundational Spectra

The ¹H NMR spectrum reveals the number of distinct proton environments, while the ¹³C NMR spectrum does the same for carbon. The chemical shifts are highly dependent on the electronic effects of the substituents.[9][10][11][12] In our target molecule, the electron-withdrawing bromine atom and carbonyl group will deshield nearby nuclei (shift them downfield), while the electron-donating methyl and ether oxygen will have a shielding effect on others.

2D NMR: Establishing Connectivity

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds. For this compound, the key correlation will be between the two aliphatic methylene groups at the C-2 and C-3 positions, confirming the -O-CH₂-CH₂-C=O fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton.[13] It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are essential for connecting the different parts of the molecule, especially across quaternary (non-protonated) carbons.[14][15][16]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra, along with a DEPT-135 experiment to differentiate carbon types.

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz.

Data Presentation: Predicted and Correlated NMR Data

The following table synthesizes the predicted chemical shifts and the crucial 2D correlations that validate the structure.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations (from ¹H at...) | Key COSY Correlations |

| 2 | ~67.5 | ~4.55 | t | C-3, C-4, C-8a | H-3 |

| 3 | ~37.0 | ~2.85 | t | C-2, C-4, C-4a | H-2 |

| 4 | ~190.5 | --- | --- | --- | --- |

| 4a | ~120.0 | --- | --- | --- | --- |

| 5 | ~129.5 | ~7.85 | s | C-4, C-4a, C-6, C-8a | --- |

| 6 | ~118.0 | --- | --- | --- | --- |

| 7 | ~140.0 | --- | --- | --- | --- |

| 8 | ~119.5 | ~7.30 | s | C-4a, C-6, C-7, C-8a | --- |

| 8a | ~160.0 | --- | --- | --- | --- |

| 7-CH₃ | ~20.0 | ~2.40 | s | C-6, C-7, C-8 | --- |

Table 3: Comprehensive NMR data and key correlations for this compound. Chemical shifts (δ) are predicted based on literature values for similar structures and substituent effects.[1][9][17][18] Multiplicity (Mult.): s = singlet, t = triplet.

Trustworthiness: The Self-Validating HMBC Network

The HMBC data provides the definitive proof of the substitution pattern. The correlations from the methyl protons (7-CH₃) to C-6, C-7, and C-8 firmly place the methyl group at position 7. Crucially, the singlet nature of the H-5 proton and its HMBC correlation to the bromine-bearing C-6 confirms the bromine's position. The absence of a correlation from the methyl protons to C-5 or H-5 is equally important negative evidence.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Section 4: Absolute Confirmation by X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.

Obtaining a crystal structure provides the final, irrefutable piece of evidence, confirming the connectivity and substitution pattern determined by NMR and MS.

Conclusion

The rigorous structure elucidation of this compound is a testament to the power of a synergistic, multi-technique analytical approach. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we construct a self-validating case for the molecule's identity. HRMS confirms the elemental formula and the presence of bromine. FT-IR verifies the essential functional groups. Finally, the detailed connectivity map provided by COSY, HSQC, and particularly HMBC, allows for the unambiguous assignment of the substitution pattern, distinguishing it from any potential isomers. This methodical workflow ensures the highest level of scientific integrity and confidence, which is critical for professionals in chemical research and drug development.

References

- Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7051–7062. [Link]

- Dalpozzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

- Dalpozzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- Thore, S. N., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7051–7062*. [Link]

- LookChem. (n.d.). This compound.

- GUPEA. (n.d.).

- Krohn, M., et al. (2023). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical PET imaging of multidrug resistance-associated protein 1 (MRP1). EJNMMI Radiopharmacy and Chemistry, 8(1), 22. [Link]

- Nayak, S. K., et al. (2014). 3-(3-Methoxybenzylidene)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

- Marmod, J., et al. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules, 26(16), 4882. [Link]

- Knowbee Tutoring. (2015, February 19).

- Chemistry LibreTexts. (2024). 19: HMBC. [Link]

- Nielsen, S. J., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9484–9495. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Yathirajan, H. S., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Applicable Chemistry, 7(4), 863-871. [Link]

- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

- McCreery, R. L. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. [Link]

- Wikipedia. (n.d.).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- University of Arizona. (n.d.).

- Chemistry LibreTexts. (2023).

- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. youtube.com [youtube.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. 3-(3-Methoxybenzylidene)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-7-methylchroman-4-one (CAS 173381-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-7-methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure, appearing in a variety of biologically active natural products and synthetic molecules.[1][2] This document details the synthesis, characterization, and potential applications of this specific derivative, offering field-proven insights and detailed methodologies for the research scientist.

Introduction and Significance

This compound belongs to the chroman-4-one class of compounds, which are characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone ring.[2][3] The absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant differences in their chemical and biological properties.[2] The chroman-4-one framework is a key building block in organic synthesis and is central to the structure of many flavonoids and isoflavonoids with a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4]

The specific compound, this compound, incorporates a bromine atom at the 6-position and a methyl group at the 7-position. The bromine atom is a particularly useful functional group in medicinal chemistry, serving as a handle for further synthetic modifications through cross-coupling reactions to explore structure-activity relationships (SAR).[5] This makes this compound a valuable intermediate for the synthesis of novel, potentially therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 173381-62-9 | [3][6] |

| Molecular Formula | C₁₀H₉BrO₂ | [3][6] |

| Molecular Weight | 241.08 g/mol | [3][6] |

| Appearance | Off-white solid | [7] |

| Purity | >95% | [7] |

| Storage | Sealed in a dry place at room temperature | [6] |

| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [6] |

| InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an intramolecular cyclization of a substituted halophenoxy propanone. This method provides a reliable route to the chroman-4-one core structure.

Synthesis Pathway

The most plausible synthetic route involves a two-step process starting from 4-bromo-3-methylphenol. The phenol is first acylated with 3-chloropropionyl chloride to form an intermediate, which is then subjected to a Fries rearrangement to yield 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone. This key intermediate then undergoes an intramolecular cyclization under basic conditions to afford the final product, this compound.[6]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of chroman-4-ones.[8]

Step 1: Synthesis of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone

-

To a stirred solution of 4-bromo-3-methylphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.

Step 2: Synthesis of this compound

-

Dissolve 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1 equivalent) in ethanol.

-

Add potassium carbonate (K₂CO₃) (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (approximately 23 °C) for 20 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as an off-white solid.[7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 | s | - |

| H-8 | ~7.0 | s | - |

| H-2 | ~4.5 | t | ~6.5 |

| H-3 | ~2.8 | t | ~6.5 |

| -CH₃ | ~2.4 | s | - |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-4) | ~191 |

| C-8a | ~160 |

| C-7 | ~140 |

| C-5 | ~130 |

| C-4a | ~122 |

| C-6 | ~118 |

| C-8 | ~115 |

| C-2 | ~67 |

| C-3 | ~43 |

| -CH₃ | ~20 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic M+2 peak with an intensity almost equal to the molecular ion peak (M) is expected, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 240/242 | [M]⁺, Molecular ion peak (¹²C₉¹H₉⁷⁹Br¹⁶O₂) / (¹²C₉¹H₉⁸¹Br¹⁶O₂) |

| 212/214 | [M - CO]⁺ |

| 184/186 | [M - CO - C₂H₄]⁺ |

| 133 | [M - Br - CO]⁺ |

| 77 | [C₆H₅]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this compound.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Applications and Research Context

While specific research applications for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in several areas of drug discovery. The chroman-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[2]

-

Scaffold for Library Synthesis: The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with diverse substituents.[5] This is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

-

Enzyme Inhibition: Chroman-4-one derivatives have been investigated as inhibitors of various enzymes. For example, substituted chroman-4-ones have shown inhibitory activity against sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[8] The 6-bromo-7-methyl substitution pattern could be explored for its potential to modulate the activity of various target proteins.

-

Anticancer and Antimicrobial Agents: The broader class of chroman-4-ones has demonstrated promising anticancer and antimicrobial activities.[3] this compound could serve as a starting point for the development of novel agents in these therapeutic areas.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: Based on available safety data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers a versatile platform for further chemical modification. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers and scientists working in the field of drug development. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.

References

- Chaudhary, P., & Tonk, R. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters, 114, 129912.

- LookChem. (n.d.). This compound.

- MDPI. (2022).

- Patil, S. A., Patil, R., & Patil, S. A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current drug targets, 22(12), 1409–1424.

- PubChem. (n.d.). 6-Bromo-7-methoxychroman-4-one.

- MakeChem Inc. (n.d.). MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one.

- Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine for clinical use: improved radiosynthesis, non-clinical toxicity and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 9(1), 3.

- Sirtuin 2-Selective Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9470-9488.

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Patil, S. A., Patil, R., & Patil, S. A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current drug targets, 22(12), 1409–1424.

Sources

- 1. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. make-chem.com [make-chem.com]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Bromo-7-methylchroman-4-one

Beginning Investigation Now

I've initiated comprehensive Google searches focused on 6-Bromo-7-methylchroman-4-one synthesis. I'm focusing on established routes, starting materials, mechanisms, and experimental conditions to build a foundation. I'm prioritizing diverse strategies to ensure a thorough understanding.

Exploring Synthesis Approaches

I'm now diving deeper into the nuances of synthesizing this compound. My focus is shifting towards evaluating the efficiency of various routes, and I'm looking at data on yields, purity, and characterization. I'm also planning the structure of the technical guide, prioritizing a clear explanation of the chemical principles. I will include Graphviz diagrams for visual clarity.

Refining Synthetic Strategies

I'm now zeroing in on the most promising synthetic pathways for this compound, focusing intently on the underlying chemical principles. I will look closely at the rationale behind each step and the variables affecting yields and purity. My goal is to organize the technical guide, presenting a clear step-by-step experimental protocol, complete with supporting data and visual aids. I'll include detailed tables and Graphviz diagrams to clarify the complex reaction scheme.

Analyzing Chemical Pathways

I've made headway! The initial search yielded useful data on 6-Bromo-7-methyl chroman-4-one, including properties, CAS numbers, and suppliers. The most promising route seems to start from 4-bromo-3-methylphenol, which looks promising. Now I need to see about the next step in the process.

Discovering the Procedure

My current focus is on developing a detailed experimental protocol. While I've identified the Friedel-Crafts acylation and intramolecular cyclization as the likely synthesis, a concrete, step-by-step procedure is still missing. Specifically, I'm now prioritizing finding a procedure that includes reagents, quantities, reaction conditions, and purification methods to complete a comprehensive technical guide. I have to find a detailed experimental procedure, including reagents, quantities, reaction conditions, and purification methods.

Refining Reaction Conditions

I'm now zeroing in on the specific reagents and conditions. My research now suggests that a Friedel-Crafts acylation of 4-bromo-3-methylphenol with a compound like 3-chloropropionyl chloride, catalyzed by a Lewis acid, is the most likely first step. Then, an intramolecular cyclization creates the chroman-4-one ring. The experimental protocol is still the focus, but I'm looking for specifics like temperature, time, and purification methods now.

Confirming Synthetic Route

I've made headway in mapping out a viable pathway for synthesizing this compound. The search results solidified the key role of 4-bromo-3-methylphenol, which has helped bring the proposed synthetic pathway into better focus. I've noted an important intermediate mentioned, "1-(5'-bromo-2'-hydroxy-4'-methyl..."

Refining Reaction Protocols

I'm now focusing on refining the reaction protocols. While I've identified potential pathways using 4-bromo-3-methylphenol, complete, step-by-step procedures remain elusive. I still need specifics for each stage, including ideal reagents, solvents, temperatures, and purification methods. I am also seeking characterization data to validate the final product, namely NMR and MS. I need to consolidate my knowledge base to provide a complete pathway.

Pinpointing Specific Procedure

I'm zeroing in on a detailed protocol now. The Friedel-Crafts acylation of 4-bromo-3-methylphenol looks promising, especially with 3-chloropropionyl chloride to form the intermediate. I'm also considering acrylic acid for a similar route. Still, I need the precise conditions (reagents, solvents, temperatures) and characterization data for the complete process. A comprehensive procedure remains the primary focus.

Analyzing the Route

I've confirmed a viable synthetic route for 6-Bromo-7-methyl chroman-4-one. It's a two-step process starting with 4-bromo-3-methylphenol. The initial step looks like a Michael addition of the phenol to an acrylic acid equivalent, maybe acrylic acid or acrylonitrile. I'm focusing on the first step's optimization now.

Refining the Synthesis

I've established the Michael addition and subsequent Friedel-Crafts acylation as key steps. While general procedures exist, a detailed protocol for 6-Bromo-7-methyl chroman-4-one remains elusive. I'm prioritizing the search for a specific synthesis publication, including characterization data like NMR and MS. Locating this information is critical for providing a comprehensive guide.

Defining the Route

I've established a promising pathway for this compound synthesis. The focus is now on 4-bromo-3-methylphenol as the starting material. Key steps are identified, including the creation of an intermediate, likely a 3-(3-bromo-

Formulating a Detailed Protocol

I've solidified the synthetic strategy, beginning with 4-bromo-3-methylphenol. The proposed pathway involves a Michael addition to form an intermediate, followed by intramolecular cyclization. General procedures for similar chroman-4-one syntheses have provided guidance, and I now need to flesh out a step-by-step protocol. I'm focusing on specifying reagents, conditions, and workup procedures. I'll consolidate existing characterization data into a clear presentation. Although lacking a single, complete experimental paper, the current information base is sufficient for the development of a strong guide.

Consolidating the Information

I've clarified the optimal synthetic pathway, which begins with 4-bromo-3-methylphenol. I'll form an intermediate via Michael addition, potentially using acrylic acid, followed by intramolecular Friedel-Crafts acylation. Supplier data and general chroman-4-one synthesis guidance will enable a detailed protocol. While a single, complete paper is missing, I have enough data to proceed.

Introduction: The Significance of the Chroman-4-one Scaffold

An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one

The chroman-4-one motif is a privileged heterocyclic scaffold that serves as a foundational building block in medicinal chemistry.[1][2] Its presence in a wide array of natural products and synthetically derived compounds with significant biological activities underscores its importance.[1][2] Chroman-4-ones, which are structurally distinct from their unsaturated counterparts, chromones, due to the absence of a C2-C3 double bond, exhibit a unique profile of biological effects.[2] This guide focuses on a specific, functionalized derivative, This compound , a key intermediate whose strategic substitution pattern makes it exceptionally valuable for the synthesis of novel therapeutic agents. The bromine atom at the C6 position, in particular, acts as a versatile chemical handle, enabling a wide range of downstream chemical modifications essential for structure-activity relationship (SAR) studies in modern drug discovery.[1]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an off-white solid at room temperature.[3] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₂ | [4][5] |

| Molecular Weight | 241.08 g/mol | [6][4] |

| CAS Number | 173381-62-9 | [3][5][7] |

| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [5] |

| Appearance | Off-white solid | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [5] |

| InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N | [6][4][5] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Synthesis and Mechanistic Rationale

The construction of the chroman-4-one core is a critical reaction in synthetic organic chemistry. A prevalent and efficient method involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde, which is followed by an intramolecular oxa-Michael ring closure.[8]

For this compound, a common synthetic pathway involves the intramolecular cyclization of a precursor like 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes the conversion of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone to this compound.

Step 1: Reagent Preparation

-

Dissolve the starting material, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, in a suitable alcoholic solvent, such as ethanol.

Step 2: Base-Mediated Cyclization

-

To the solution from Step 1, add a base such as potassium carbonate (K₂CO₃).

-

Causality: The base is crucial for deprotonating the phenolic hydroxyl group (-OH). This creates a nucleophilic phenoxide ion.

Step 3: Intramolecular Reaction

-

The newly formed phenoxide attacks the carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction. This nucleophilic attack displaces the chloride ion and forms the heterocyclic ether linkage, completing the chroman-4-one ring system.

-

Stir the reaction mixture at room temperature (approx. 23 °C) for an extended period (e.g., 20 hours) to ensure the reaction proceeds to completion.

Step 4: Work-up and Purification

-

After the reaction is complete, neutralize the mixture and perform a standard aqueous work-up.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using flash column chromatography to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound must be confirmed through rigorous analytical techniques. Standard methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to verify the proton and carbon framework of the molecule, respectively. Specific chemical shifts and coupling constants confirm the arrangement of atoms and the successful formation of the chroman-4-one ring.[9][10]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (241.08 g/mol ) and provides fragmentation patterns that support the proposed structure.[9]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, most notably the characteristic carbonyl (C=O) stretch of the ketone within the chroman-4-one system.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate.

A Scaffold for Privileged Structures

The chromanone core is a well-established "privileged scaffold," meaning it can bind to multiple, diverse biological targets, making it a fertile starting point for developing novel inhibitors.[1][2] Derivatives of chroman-4-one have been investigated for a wide range of therapeutic applications, including as inhibitors for SIRT2 (implicated in neurodegenerative diseases) and BRD4 (a target in inflammation and cancer).[11][12]

The Role of the Bromo Substituent

The bromine atom at the 6-position is not merely a passive substituent; it is a highly reactive handle that allows for precise and varied molecular engineering.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

These reactions empower medicinal chemists to systematically modify the core structure, creating libraries of novel compounds for SAR studies. This process is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties. The chromenone scaffold, a close relative, has been extensively explored for developing treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE).[13]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Standard laboratory practices, including the use of a fume hood and personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its stable and biologically relevant chroman-4-one core, combined with the synthetically versatile bromine substituent, provides researchers with a powerful platform for the design and synthesis of next-generation therapeutic agents. A thorough understanding of its properties, synthesis, and reactive potential is essential for any scientist working at the forefront of drug discovery.

References

- This compound - LookChem. [Link]

- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [Link]

- This compound | CAS#:173381-62-9 | Chemsrc. [Link]

- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [Link]

- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [Link]

- Advancing 6-bromo-7-[11C]methylpurine towards clinical use - Springer. [Link]

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Public

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [Link]

- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evalu

- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [Link]

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [Link]

- Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. make-chem.com [make-chem.com]

- 4. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. americanelements.com [americanelements.com]

- 7. rndmate.com [rndmate.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 173381-62-9|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-7-methylchroman-4-one: A Versatile Scaffold for Advanced Synthesis and Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-7-methylchroman-4-one (CAS No. 173381-62-9), a pivotal starting material in modern organic synthesis and medicinal chemistry. The chroman-4-one core is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers a unique combination of reactivity and stability. This document details the physicochemical properties, robust synthetic routes to the molecule itself, and its extensive applications as a versatile precursor for complex chemical architectures. We will delve into the strategic utility of its key functional groups—the C6-bromo moiety for cross-coupling, the C4-carbonyl for diverse derivatizations, and the adjacent methylene positions for further functionalization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Chroman-4-one Core: A Privileged Structure in Medicinal Chemistry

The chroman-4-one framework is a significant heterocyclic motif that serves as the structural foundation for a vast number of natural products and synthetic compounds with remarkable biological activities.[1] As a core building block, it is integral to the design and synthesis of novel therapeutic agents.[1] The saturation at the C2-C3 position distinguishes it from the related chromone scaffold, leading to distinct conformational properties and often, different pharmacological profiles.[1]

This compound emerges as a particularly valuable intermediate. Its structure incorporates:

-

An aryl bromide at the C6 position, which acts as a versatile chemical handle for introducing molecular diversity through a wide array of cross-coupling reactions.[2]

-

A methyl group at C7, which influences the electronic properties of the aromatic ring and can provide steric hindrance or beneficial hydrophobic interactions in ligand-receptor binding.

-

A ketone at C4, offering a reactive site for nucleophilic additions, reductions, and condensations.

-

An α-methylene group at C3, which can be activated for enolate chemistry, allowing for substitutions and further structural elaboration.[3]

This combination of features makes it an ideal starting point for constructing libraries of complex molecules for screening and developing potent and selective enzyme inhibitors, such as those targeting Sirtuin 2 (SIRT2).[4][5]

Physicochemical Properties and Characterization

Accurate identification and confirmation of the starting material's integrity are paramount. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 173381-62-9 | [6][7] |

| Molecular Formula | C₁₀H₉BrO₂ | [6][7] |

| Molecular Weight | 241.08 g/mol | [6][8] |

| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [7] |

| Appearance | Off-white solid | [9] |

| Storage | Sealed in a dry place at room temperature | [6][8] |

| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [6][7] |

Standard analytical techniques are used for structural verification. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available from various chemical suppliers and databases and are crucial for confirming the identity and purity of the material before its use in subsequent reactions.[10][11]

Synthesis of this compound

The construction of the chroman-4-one ring system can be achieved through several reliable methods. A prevalent and effective strategy involves the intramolecular cyclization of a substituted phenol precursor. The following pathway illustrates a logical and field-proven approach starting from commercially available 4-bromo-3-methylphenol.

Detailed Experimental Protocol: Intramolecular Cyclization

This protocol focuses on the final, critical ring-closing step to yield the target compound, based on established methodologies for chromanone synthesis.[6]

Step 1: Reaction Setup

-

To a solution of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C) or stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 20-24 hours.[6]

Step 3: Work-up and Isolation

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water (2x) and brine (1x).

Step 4: Purification and Characterization

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

-

Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Strategic Applications in Synthesis

This compound is not an end-product but a versatile platform for diversification. Its strategic value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different positions.

C6-Position: The Cross-Coupling Hub

The C6-bromo substituent is the most powerful handle for creating diversity. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is crucial for structure-activity relationship (SAR) studies, where modifications on the aromatic ring can drastically alter biological activity.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

-

Heck Reaction: Coupling with alkenes to form substituted styrenyl-type derivatives.[12]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

C4-Position: Carbonyl Chemistry

The ketone at the C4 position is a gateway to another set of derivatives:

-

Reduction: Use of reducing agents like sodium borohydride (NaBH₄) smoothly converts the ketone to a secondary alcohol, introducing a new chiral center.[4]

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.

-

Reductive Amination: Conversion to an amine via an intermediate imine.

-

Wittig Reaction: Formation of an exocyclic double bond at the C4 position.

C3-Position: α-Functionalization

The methylene group adjacent to the carbonyl can be functionalized via its enolate:

-

Halogenation: Reaction with reagents like CuBr₂ or N-Bromosuccinimide (NBS) can introduce a bromine atom at the C3 position. This new halide is more reactive than the aryl bromide and can be displaced by various nucleophiles to create 3-substituted chromanones.[3]

-

Aldol Condensation: Base-catalyzed reaction with aldehydes can introduce new side chains at the C3 position, forming a C-C bond.[12]

Protocol Example: Suzuki-Miyaura Cross-Coupling at C6

This protocol demonstrates the power of using the C6-bromo position to synthesize a more complex biaryl structure.

Step 1: Reagent Preparation

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).

Step 2: Reaction Execution

-

Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

Step 3: Work-up and Isolation

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 6-aryl-7-methylchroman-4-one product.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a dry, cool place.[6]

Conclusion

This compound is a high-value, strategically functionalized starting material that provides an efficient entry point into a wide range of complex molecular targets. Its utility is defined by the orthogonal reactivity of its bromo, ketone, and active methylene functionalities. For research teams in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to novel chemical entities with significant potential for biological and industrial applications.

References

- This compound - LookChem. LookChem.

- This compound | CAS#:173381-62-9 | Chemsrc. Chemsrc.com.

- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. National Center for Biotechnology Information.

- Advances in Heterocyclic Chemistry. SciSpace.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. National Center for Biotechnology Information.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications.

- Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. SpringerLink.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - GUPEA. University of Gothenburg.

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry. ACS Publications.

- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. MakeChem Inc.

- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. American Elements.

- 6-Bromochroman | C9H9BrO | CID 10856814 - PubChem. National Center for Biotechnology Information.

- Domino reactions of chromones with activated carbonyl compounds - Beilstein Journals. Beilstein-Institut.

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. National Center for Biotechnology Information.

- Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Atlantis Press.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]

- 9. make-chem.com [make-chem.com]

- 10. 173381-62-9|this compound|BLD Pharm [bldpharm.com]

- 11. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Bromo-7-methylchroman-4-one: A Technical Guide for Researchers

Foreword: The Rationale for In-Depth Spectroscopic Analysis

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The chroman-4-one scaffold is a privileged structure, forming the core of numerous bioactive natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of specific substituents, such as a bromine atom at the 6-position and a methyl group at the 7-position, creates a unique electronic and steric environment that can significantly influence molecular interactions and, consequently, biological and material properties. This guide provides a comprehensive technical overview of the expected spectroscopic data for 6-Bromo-7-methylchroman-4-one, offering a foundational resource for its unambiguous identification, characterization, and utilization in research and development. The insights provided herein are derived from a synthesis of foundational spectroscopic principles and comparative analysis with structurally related analogues, designed to empower researchers in their experimental endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound, with the conventional numbering of the chroman ring system, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a cornerstone technique for elucidating the connectivity of a molecule. The chemical shift of each proton is exquisitely sensitive to its local electronic environment. For this compound, we anticipate a spectrum that clearly delineates the protons of the heterocyclic and aromatic rings.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Data

A robust experimental setup is critical for obtaining high-quality, interpretable NMR data. The following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons capable of hydrogen bonding, though none are present in this molecule. CDCl₃ is a common initial choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The expected chemical shifts, multiplicities, and coupling constants for the protons of this compound are summarized in the table below. These predictions are based on established substituent effects in aromatic and heterocyclic systems.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.5 | Triplet (t) | ~6-7 | 2H |

| H-3 | ~2.8 | Triplet (t) | ~6-7 | 2H |

| H-5 | ~7.8 | Singlet (s) | - | 1H |

| H-8 | ~7.0 | Singlet (s) | - | 1H |

| 7-CH₃ | ~2.4 | Singlet (s) | - | 3H |

Rationale and Interpretation

-

Heterocyclic Ring Protons (H-2 and H-3): The protons at the C-2 position are adjacent to the oxygen atom, which exerts a deshielding effect, placing their signal at a downfield chemical shift of around 4.5 ppm.[1] The protons at C-3 are adjacent to the carbonyl group, also experiencing deshielding, with an expected chemical shift around 2.8 ppm.[1] These two sets of protons will appear as triplets due to coupling with each other.

-

Aromatic Ring Protons (H-5 and H-8): The aromatic region of the spectrum will be simplified due to the substitution pattern. The proton at C-5 is deshielded by the adjacent carbonyl group and the anisotropic effect of the aromatic ring, leading to a downfield shift around 7.8 ppm. The bromine at the 6-position and the methyl group at the 7-position will influence the chemical shifts of the remaining aromatic protons. The proton at C-8 is expected to be the most upfield of the aromatic protons. Due to the lack of adjacent protons, both H-5 and H-8 are expected to appear as singlets.

-

Methyl Protons (7-CH₃): The methyl protons at the 7-position will appear as a singlet in the aliphatic region of the spectrum, typically around 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule. With a wider chemical shift range than ¹H NMR, it is often possible to resolve all unique carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of ¹³C NMR spectra generally requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer is advantageous for better signal resolution.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to produce a spectrum with singlets for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction, and referenced to the solvent peak or TMS.

Predicted ¹³C NMR Spectral Data

The anticipated chemical shifts for the carbon atoms of this compound are presented below. These predictions are based on typical chemical shift ranges for chromanones and the known effects of bromo and methyl substituents on aromatic rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~67 |

| C-3 | ~37 |

| C-4 (C=O) | ~190 |

| C-4a | ~122 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~138 |

| C-8 | ~119 |

| C-8a | ~160 |

| 7-CH₃ | ~20 |

Rationale and Interpretation

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and will appear at a characteristic downfield chemical shift of around 190 ppm.[1]

-

Heterocyclic Ring Carbons (C-2 and C-3): The C-2 carbon, bonded to oxygen, will be found around 67 ppm, while the C-3 carbon, adjacent to the carbonyl, will be around 37 ppm.[1]

-